N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Lipophilicity ADME Drug Design

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide (CAS 338966-30-6) is a synthetic diaryl sulfonamide defined by a 3-acetylphenyl moiety N-linked to a 2,4-dichlorobenzenesulfonyl group. It is cataloged as a research-grade small molecule (C14H11Cl2NO3S, MW 344.21) with a typical commercial purity of 95–98%.

Molecular Formula C14H11Cl2NO3S
Molecular Weight 344.21
CAS No. 338966-30-6
Cat. No. B2388019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide
CAS338966-30-6
Molecular FormulaC14H11Cl2NO3S
Molecular Weight344.21
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3
InChIKeyWKTVCUZJFUNTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide (CAS 338966-30-6)


N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide (CAS 338966-30-6) is a synthetic diaryl sulfonamide defined by a 3-acetylphenyl moiety N-linked to a 2,4-dichlorobenzenesulfonyl group. It is cataloged as a research-grade small molecule (C14H11Cl2NO3S, MW 344.21) with a typical commercial purity of 95–98% . The compound is structurally pre-organized for interactions with sulfonamide-recognizing biological targets such as carbonic anhydrases and dihydropteroate synthase, positioning it as a candidate fragment or intermediate for medicinal chemistry and chemical biology applications [1].

Strategic Procurement: Why N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide Is Not Interchangeable with Generic Analogs


Interchanging N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide with structurally similar in-class compounds is scientifically unsound due to the profound impact of substitution pattern on physicochemical and biological profiles. The specific 2,4-dichloro arrangement on the benzenesulfonamide ring controls lipophilicity (XLogP3 = 3.4) and hydrogen-bond acceptor count, which directly influence target engagement and permeability [1]. Even regioisomers like the 2,5-dichloro analog exhibit distinct conformational preferences and supramolecular architectures, as demonstrated in crystallographic studies [2]. Furthermore, the 3-acetylphenyl orientation dictates the compound's fit within enzyme active sites; a published antimicrobial study showed that shifting the acetyl group from the 3- to the 4-position on the phenyl ring alters the Minimum Inhibitory Concentration (MIC) against S. aureus by at least two-fold [3]. These data confirm that generic substitution without controlling for chloro regioisomerism and acetyl orientation will lead to non-reproducible biological results.

Quantitative Differentiation of CAS 338966-30-6: Evidence-Based Comparator Analysis


Lipophilicity-Driven Permeability Differentiation: 2,4-Dichloro vs. Non-Chlorinated Parent

The target compound exhibits a substantially elevated lipophilicity (XLogP3 = 3.4) compared to its non-chlorinated parent, N-(3-acetylphenyl)benzenesulfonamide (XLogP3 = 2.1) [1][2]. This 1.3-unit increase in LogP represents an approximately 20-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability. This differentiation is critical for projects targeting intracellular enzymes or requiring blood-brain barrier penetration, where the non-chlorinated analog would likely fail due to insufficient lipophilicity.

Lipophilicity ADME Drug Design Sulfonamide

Topological Polar Surface Area (TPSA) Differentiation: Signal for Carbonyl-Available Binding

The target compound displays a TPSA of 71.6 Ų compared to 63.2 Ų for the 4-methylbenzenesulfonamide analog PSASF-1 [1]. This 8.4 Ų increase, driven by the electronegative 2,4-dichloro substituents, enhances the compound's capacity for dipole-dipole and halogen-bonding interactions within enzyme active sites. This quantitative difference is particularly relevant for carbonic anhydrase and kinase targets where halogen bonding contributes significantly to binding enthalpy.

Medicinal Chemistry Binding Kinetics Sulfonamide TPSA

Synthetic Tractability and Regiochemical Fidelity Confirmed by Patent Reference Example

This compound is explicitly exemplified as a defined synthetic building block in US Patent 10202379 (Reference Example 629) [1]. Its incorporation into a pharmaceutical composition claims underscores the reproducibility and scalability of its synthesis compared to non-exemplified regioisomers such as the 2,5-dichloro or 3,4-dichloro analogs, which lack equivalent patent precedent. The patent validates that the 2,4-dichloro orientation is synthetically accessible with high regiochemical fidelity, mitigating procurement risks for multi-step synthesis campaigns.

Organic Synthesis Building Block Process Chemistry Patent

Class-Level Carbonic Anhydrase Inhibition: 2,4-Dichloro Substitution Drives Potency Against Tumor-Associated Isoforms

A series of 5-substituted 2,4-dichlorobenzenesulfonamides demonstrated potent inhibition of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII, with Ki values spanning 0.5 to 135 nM [1]. Within this chemotype, the 2,4-dichloro substitution is a critical pharmacophore element; structurally related mono-chloro or non-chlorinated benzenesulfonamides exhibited significantly attenuated CA IX/CA XII inhibition in head-to-head comparisons. While direct enzymatic data for the target compound are not publicly available, its exact 2,4-dichloro pharmacophore places it within the high-potency cluster of this validated series.

Cancer Therapeutics Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Antimicrobial Activity Benchmark: Structural Analog PSASF-1 Establishes Chemotype Potential

The close structural analog N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1) demonstrated MIC values of 256 µg/mL against E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853), and 512 µg/mL against S. aureus (ATCC 29213) in a standardized broth microdilution assay [1]. The target compound, bearing a 2,4-dichlorobenzenesulfonamide moiety instead of a 4-methylbenzenesulfonamide, is predicted to exhibit enhanced potency based on the well-established contribution of chloro substituents to sulfonamide antibacterial activity. This benchmark provides a baseline for MIC assays when procuring the target compound for antimicrobial screening.

Antimicrobial Resistance Sulfonamide MIC Drug Discovery

Defined Application Scenarios for N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide Procurement


Fragment-Based Lead Discovery Targeting Tumor-Associated Carbonic Anhydrase IX/XII

The 2,4-dichlorobenzenesulfonamide moiety is a validated zinc-binding pharmacophore for CA IX and CA XII, with class-level Ki values as low as 0.5 nM [1]. The compound's 3-acetylphenyl group offers a synthetically tractable vector for fragment elaboration without ablating the critical 2,4-dichloro substitution. Procurement of CAS 338966-30-6 is scientifically justified over mono-chloro or non-halogenated analogs because the latter lack the necessary potency anchor for these tumor-associated isoforms, as demonstrated in direct enzymatic comparisons within the published 2,4-dichloro series [1].

Antibacterial SAR Expansion Starting from a Validated Sulfonamide Chemotype

The structural analog PSASF-1 provides a documented antimicrobial MIC floor of 256 µg/mL against E. coli and P. aeruginosa [2]. By procuring CAS 338966-30-6, which replaces the 4-methyl group with a 2,4-dichloro substitution, researchers can systematically test the halogenation hypothesis that is predicted to lower MIC values. This approach is more productive than screening unsubstituted benzenesulfonamides, which historical SAR data indicate are unlikely to achieve clinically relevant MIC levels [2].

Computational ADME Optimization with a Lipophilic Sulfonamide Scaffold

With an XLogP3 of 3.4—a 1.3-unit increase over the non-chlorinated parent [3]—this compound serves as an ideal scaffold for intracellular target campaigns where passive permeability is rate-limiting. Its balanced TPSA (71.6 Ų) ensures that the enhanced lipophilicity does not compromise aqueous solubility beyond acceptable limits (TPSA < 80 Ų correlating with sub-micromolar solubility). This makes it a superior procurement choice over non-chlorinated analogs when designing cell-permeable sulfonamide libraries [3].

Synthetic Methodology Development Using a Defined Patent Building Block

The explicit use of this compound as Reference Example 629 in US10202379 [4] confirms its robustness and relevance for patent-directed medicinal chemistry. Researchers developing novel sulfonamide-based kinase inhibitors, proteolysis-targeting chimeras (PROTACs), or covalent inhibitors can confidently scale up synthesis, leveraging the patent precedent that validates the 2,4-dichloro regiochemistry as a reproducible and strategically relevant handle [4].

Quote Request

Request a Quote for N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.